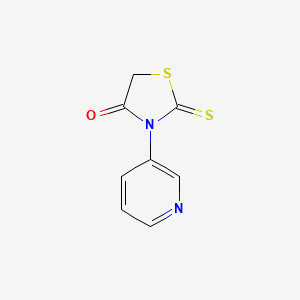

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Übersicht

Beschreibung

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a pyridine ring fused with a thiazolidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercaptopyridine with α-haloketones under basic conditions to form the thiazolidinone ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidin-4-ol derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidin-4-ol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is being investigated for its potential as a therapeutic agent due to its promising biological activities:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties. The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. By targeting these enzymes, the compound may help in reducing tumor growth.

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, potentially modulating metabolic pathways. This property is particularly useful in drug design for treating diseases like diabetes and hypertension.

Biological Studies

The interaction of this compound with biological systems has been a focal point in research:

- Mechanism of Action: The compound binds to active or allosteric sites on enzymes, inhibiting their activity. This interaction alters enzyme conformation and prevents substrate access, which is crucial for therapeutic efficacy.

Industrial Applications

In addition to its medicinal properties, this compound has applications in material science:

- Development of New Materials: The unique electronic and optical properties of this compound make it suitable for developing advanced materials used in electronics and photonics. Its ability to form complexes with metals enhances its utility in catalysis and sensor technology.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 3-(Pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one

- 3-(Pyridin-3-yl)-2-oxo-1,3-thiazolidin-4-one

- 3-(Pyridin-3-yl)-1,3-thiazolidin-4-one

Comparison: 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Biologische Aktivität

3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by its unique structural features, including a thiazolidine ring with a sulfur atom and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone family exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 to 125 µg/mL, indicating a potential for use in developing new antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.6 - 500 | Gram-positive bacteria |

| Derivatives with pyridin-2-ylmethylidene | 7.8 - 125 | Broad-spectrum |

Anticancer Activity

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Recent investigations highlight that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signal transduction pathways . The following table summarizes some of the anticancer activities reported:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 8.7 | Inhibition of metastasis |

Anti-inflammatory and Antidiabetic Activities

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX . Furthermore, it has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfur atom in the thiazolidine ring plays a crucial role in its reactivity and binding affinity to enzymes and receptors. For example:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in metabolic pathways, effectively blocking substrate access.

- Cellular Interaction : It may also modulate receptor activity on cell membranes, influencing intracellular signaling cascades.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinones against resistant strains of Staphylococcus aureus, revealing that modifications at the sulfur position significantly enhanced activity.

- Anticancer Research : Another investigation focused on the effects of these compounds on colorectal cancer cells, demonstrating that specific substitutions led to increased apoptosis rates compared to standard treatments.

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXXJFQERZBGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388192 | |

| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-73-5 | |

| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.